molecular formula C7H10N2O3 B12813435 Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate CAS No. 412301-42-9

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate

Katalognummer: B12813435
CAS-Nummer: 412301-42-9
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: QETKBNJNSFWWIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with hydroxy, methyl, and ethyl ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-oxobutanoate with formaldehyde and ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxy or ester groups, using reagents like alkyl halides or acyl chlorides, to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, base or acid catalysts.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Ethers, esters.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to modulate biological pathways.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific enzymes, affecting metabolic pathways. The hydroxy and ester groups allow for hydrogen bonding and other interactions with biological targets, influencing its efficacy and specificity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives:

    Ethyl 2-methyl-1H-imidazole-5-carboxylate: Lacks the hydroxy group, which may reduce its reactivity and potential biological activity.

    4-Hydroxy-2-methyl-1H-imidazole-5-carboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.

    2-Methyl-1H-imidazole-5-carboxylic acid:

The presence of the hydroxy and ethyl ester groups in this compound makes it unique, providing specific reactivity and interaction profiles that can be advantageous in various applications.

Eigenschaften

CAS-Nummer

412301-42-9

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-6(10)9-4(2)8-5/h10H,3H2,1-2H3,(H,8,9)

InChI-Schlüssel

QETKBNJNSFWWIN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C(N1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.